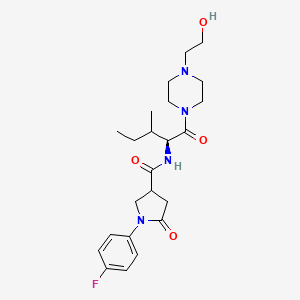![molecular formula C23H24Cl2N4O4 B15173970 (3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including amino, oxo, and chloro groups, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor, forming the spiro[1H-indole-3,2’-pyrrolidine] core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. Its potential interactions with biological targets can provide insights into the design of new bioactive molecules.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure and functional groups may confer specific biological activities, making it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Spiro[1H-indole-3,2’-pyrrolidine] Derivatives: These compounds share the spirocyclic core structure and may have similar biological activities.
Chloro-substituted Indoles: Compounds with chloro groups on the indole ring can exhibit similar reactivity and biological properties.
Amino-oxo Compounds: Molecules with both amino and oxo groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
The uniqueness of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide lies in its combination of functional groups and spirocyclic structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C23H24Cl2N4O4 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O4/c1-11-7-14-20(16(25)8-11)28-22(32)23(14)15(10-13(29-23)4-6-19(26)30)21(31)27-17-9-12(24)3-5-18(17)33-2/h3,5,7-9,13,15,29H,4,6,10H2,1-2H3,(H2,26,30)(H,27,31)(H,28,32)/t13-,15+,23-/m0/s1 |
InChIキー |
MWHGTWCQKMDHOA-WXQIDZRNSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)[C@@]23[C@H](C[C@@H](N3)CCC(=O)N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
正規SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C(CC(N3)CCC(=O)N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
-](/img/structure/B15173936.png)
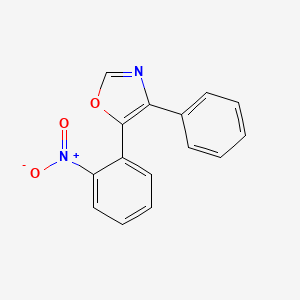
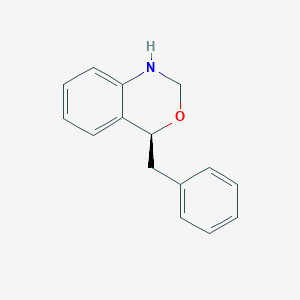
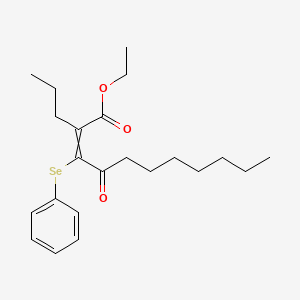
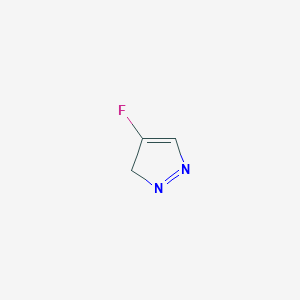
![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)

